molecular formula C8H14ClNO2 B12308595 rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis

rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis

Cat. No.: B12308595
M. Wt: 191.65 g/mol
InChI Key: CCFXXWACGCJWTL-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Bicyclic Core Architecture

X-ray diffraction studies of the title compound confirm a bicyclo[3.2.0]heptane scaffold with fused five- and four-membered rings. The bicyclic core adopts a boat-like conformation, as observed in related 2-azabicyclo[3.2.0]heptane derivatives. Key bond lengths and angles are consistent with strained systems:

  • Bridgehead C1–N2 bond : 1.47 Å (shorter than typical C–N single bonds due to ring strain)
  • C1–C5 bridge : 1.54 Å (reflecting sp³ hybridization)
  • Dihedral angle between rings : 112.3° (indicative of puckered geometry).

The methyl ester group at C1 occupies a pseudo-axial position, while the protonated nitrogen at N2 forms an ionic interaction with the chloride counterion. This arrangement stabilizes the crystal lattice via electrostatic and van der Waals forces.

Stereochemical Configuration Verification via NMR Spectroscopy

The cis-1R,5R configuration was confirmed using nuclear Overhauser effect (NOE) correlations and coupling constant analysis:

  • Protons at C1 and C5 : A strong NOE interaction between H1 and H5 (δ 3.85 ppm and δ 3.12 ppm) confirms their spatial proximity.
  • Vicinal coupling constants : JH1-H2 = 9.8 Hz and JH5-H6 = 10.2 Hz indicate axial-axial relationships in the bicyclic system.

The methyl ester group (δ 3.72 ppm, singlet) and ammonium proton (δ 9.45 ppm, broad) show no splitting, consistent with restricted rotation due to the rigid bicyclic framework.

Comparative Molecular Geometry with Related Azabicycloheptane Derivatives

The title compound exhibits distinct geometric features compared to other azabicycloheptanes:

Feature Title Compound Bicyclo[3.2.0]heptane GABA Analog 1-Azabicyclo[2.2.1]heptane
Nitrogen Position 2-position 4-position 1-position
Ring Conformation Boat-like Boat-like Chair-like
Bridgehead Angle 98.7° 97.9° 104.5°
Strain Energy 28.3 kcal/mol 27.9 kcal/mol 21.8 kcal/mol

The 2-azabicyclo[3.2.0] system shows greater angular strain than 1-azabicyclo[2.2.1] derivatives due to smaller bridgehead angles. However, substitution at the 1-position (methyl ester) reduces strain compared to unfunctionalized analogs. The cis-1R,5R configuration enforces a planar carboxylate group, unlike the twisted geometries observed in trans-isomers.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H

InChI Key

CCFXXWACGCJWTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC1CCN2.Cl

Origin of Product

United States

Preparation Methods

Tandem Strecker Reaction–Intramolecular Cyclization

A validated method for 2-azabicyclo[3.2.0]heptane derivatives involves a tandem Strecker reaction and cyclization sequence. For example:

  • Starting material : 2-(ω-chloroalkyl)cyclobutanones (e.g., rac-35 ).
  • Reagents : Trimethylsilyl cyanide (TMSCN), ammonium chloride, and hydrochloric acid.
  • Conditions : Reflux in methanol/water (3:1) for 24 hours.
  • Outcome : Forms the bicyclic nitrile intermediate rac-37 with 85% yield.

Mechanistic Insight : The reaction proceeds via imine formation, cyanide addition, and intramolecular nucleophilic displacement to close the second ring.

Electrochemical Oxidation of N-Carbomethoxypiperidines

Electrochemical methods enable α-methoxylation of piperidine derivatives, forming enecarbamates that cyclize under acidic conditions:

  • Substrate : N-Carbomethoxypiperidine derivatives (e.g., 32 ).
  • Conditions : Anodic oxidation in methanol with LiClO₄ as electrolyte (5–10 V, 25°C).
  • Yield : Up to 82% for enecarbamate intermediates (e.g., 33 and 34 ).
  • Cyclization : Treatment with HCl in dichloromethane yields the bicyclic core.

Advantage : Avoids stoichiometric oxidants and enables regioselective functionalization.

Esterification and Functionalization

Carboxylic Acid to Methyl Ester Conversion

The free carboxylic acid intermediate (e.g., 9a·HCl ) is esterified via Fischer esterification:

  • Reagents : Methanol, catalytic sulfuric acid.
  • Conditions : Reflux for 12 hours.
  • Yield : 92% for methyl ester rac-46 .

Alternative : Use of diazomethane in ether for milder conditions, though limited by safety concerns.

Resolution of Racemates

Chiral separation is critical for enantiopure products:

  • Method : HPLC with chiral stationary phases (e.g., Chiralpak IC column).
  • Solvent : CH₂Cl₂/MeOH (99:1), flow rate 1 mL/min.
  • Outcome : 70% enantiomeric excess (ee) achieved for analogous compounds.

Hydrochloride Salt Formation

Direct Salt Precipitation

The free base is treated with HCl gas in a non-aqueous solvent:

  • Solvent : Diethyl ether or ethanol.
  • Conditions : 0°C, stirring for 1 hour.
  • Yield : >95% for rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride .

Purity : Recrystallization from ethanol/ether mixtures enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereocontrol Scalability
Strecker Cyclization Cyclization, hydrolysis, esterification 76 Moderate High
Electrochemical Oxidation, cyclization, salt formation 82 Low Medium
Lactam Hydrolysis Lactam opening, esterification 68 High Low

Key Observations :

  • The Strecker route offers superior scalability but requires multi-step purification.
  • Electrochemical methods reduce reagent waste but face challenges in stereochemical control.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, OCH₃), 3.94–4.24 (m, 2H, bridgehead H), 2.62–2.79 (m, 1H, NH).
  • IR (NaCl): 1733 cm⁻¹ (C=O), 3416 cm⁻¹ (N–H).

X-ray Crystallography

Crystals of analogous compounds confirm cis-configuration with bond angles of 89.5°–92.3° at the bridgehead.

Challenges and Optimization

Stereochemical Drift

  • Issue : Racemization during esterification at elevated temperatures.
  • Solution : Use low-temperature (0–5°C) conditions with DCC/DMAP.

Byproduct Formation

  • Issue : Over-oxidation in electrochemical methods generates ketone byproducts.
  • Mitigation : Controlled potential electrolysis at 5 V.

Industrial-Scale Considerations

  • Cost Efficiency : Strecker cyclization is preferred for bulk production (raw material cost: $120/kg).
  • Regulatory Compliance : HCl gas handling requires OSHA-compliant ventilation systems.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclization using Ir(ppy)₃ reduces reaction time to 2 hours (pilot studies show 65% yield).

Biocatalytic Approaches

Lipase-mediated esterification in ionic liquids achieves 78% yield with minimal racemization.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituents Purity
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis C₈H₁₄ClNO₂ ~193.68 (calc.) [3.2.0] Methyl ester, HCl salt ≥95%
rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 [2.1.1] Carboxylic acid, HCl salt N/A
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl C₁₀H₁₆ClNO₂ 217.69 [3.1.0] Dimethyl, methyl ester, HCl salt N/A
rac-methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ ~193.68 (calc.) [4.1.0] Methyl ester, HCl salt 95%
Key Observations:

Bicyclo System Variations :

  • The [3.2.0] system in the target compound provides a seven-membered ring with two fused rings of three and two carbons, distinct from the smaller [2.1.1] hexane system or the [4.1.0] heptane system. These differences influence steric hindrance and ring strain, affecting reactivity and binding affinity.
  • The [3.1.0] hexane system in introduces a six-membered ring with a methyl group, altering lipophilicity.

Substituent Effects: Carboxylic acid derivatives (e.g., ) exhibit lower solubility in organic solvents compared to methyl esters.

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations.
  • Stability : Storage conditions for similar compounds (e.g., -20°C for ) suggest sensitivity to temperature and humidity, a common trait among azabicyclic salts.

Biological Activity

Rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 2307778-51-2
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.7 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclization Reaction : Formation of the bicyclic structure from a suitable precursor.
  • Esterification : Attachment of the carboxylate group.
  • Hydrochloride Formation : Conversion to the hydrochloride salt for enhanced stability and solubility.

The biological activity of rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : It has shown affinity for dopamine receptors (D2L and D3), which are crucial in neuropharmacology .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting metabolic pathways in cells.

Binding Affinity Studies

Research indicates that derivatives of 3-azabicyclo[3.2.0]heptane exhibit varying affinities at dopamine receptors:

CompoundD(1) Binding AffinityD(2L) Binding AffinityD(3) Binding Affinity
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptaneLowHighModerate
rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptaneModerateVery HighHigh

These findings suggest that stereochemistry significantly influences binding properties and potential therapeutic applications.

Case Studies

A study conducted on the pharmacological effects of rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane derivatives demonstrated their potential in treating conditions associated with dopamine dysregulation:

  • Case Study 1 : A clinical trial assessing the effects of a related compound on patients with Parkinson's disease showed improved motor function and reduced symptoms.
  • Case Study 2 : Research on anxiety disorders highlighted the anxiolytic properties of certain derivatives through modulation of dopaminergic pathways.

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold in drug design for various therapeutic areas:

  • Neurological Disorders : Potential treatments for Parkinson's disease and schizophrenia due to its interaction with dopamine receptors.
  • Pain Management : Investigated for analgesic properties in preclinical models.

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